6-Chloro-3-iodo-4-nitro-1H-indazole
Overview
Description
6-Chloro-3-iodo-4-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H3ClIN3O2 It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-chloro-1H-indazole, followed by iodination. The nitration step can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step often employs iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve recrystallization or chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-4-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic medium.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Reduction: Formation of 6-chloro-3-iodo-4-amino-1H-indazole.
Oxidation: Formation of oxidized indazole derivatives.
Scientific Research Applications
6-Chloro-3-iodo-4-nitro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-4-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with target proteins, influencing their activity. The indazole core can interact with aromatic residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-bromo-4-nitro-1H-indazole
- 6-Chloro-3-fluoro-4-nitro-1H-indazole
- 6-Chloro-3-iodo-4-amino-1H-indazole
Uniqueness
6-Chloro-3-iodo-4-nitro-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and binding properties. The combination of these halogens with the nitro group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.
Properties
IUPAC Name |
6-chloro-3-iodo-4-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADCULZWTHEJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646324 | |
Record name | 6-Chloro-3-iodo-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-97-1 | |
Record name | 6-Chloro-3-iodo-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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